molecular formula C18H18N2O7 B14779124 Thalidomide-5'-O-C4-acid

Thalidomide-5'-O-C4-acid

Cat. No.: B14779124
M. Wt: 374.3 g/mol
InChI Key: OGCVLNRVXVCTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5'-O-C4-acid (CAS 2169266-67-3), also referred to as Thalidomide 4'-ether-alkylC4-acid, is a synthetic derivative of thalidomide, a known cereblon (CRBN) E3 ubiquitin ligase binder. Its molecular formula is C₁₈H₁₈N₂O₇, with a molecular weight of 374.34 g/mol . Structurally, it consists of a thalidomide core linked via an ether bond to a C4 alkyl chain terminating in a carboxylic acid group (Fig. 1). This design enables its use as a bifunctional molecule in targeted protein degradation (e.g., PROTACs), where the acid moiety facilitates conjugation to amine-containing target ligands via carbodiimide chemistry .

Chemical Reactions Analysis

Thalidomide-5’-O-C4-acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Thalidomide-5’-O-C4-acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-5’-O-C4-acid involves its interaction with specific molecular targets, such as cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). Binding to CRBN alters its substrate specificity, leading to the degradation of various neosubstrates. This process modulates several cellular pathways, including those involved in inflammation and cancer .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group Variations

Carboxylic Acid-Terminated Derivatives

  • Thalidomide-5'-O-C4-acid (CAS 2169266-67-3) : The terminal carboxylic acid allows covalent coupling to amines or hydroxyl groups, making it ideal for synthesizing PROTACs or antibody-drug conjugates (ADCs) .
  • Thalidomide-5'-propargyl-PEGn-acid derivatives () : These compounds incorporate polyethylene glycol (PEG) spacers (n = 1–4) between the thalidomide core and the acid group. PEG chains enhance solubility and reduce steric hindrance during conjugation .

Amine-Terminated Derivatives

  • Thalidomide-O-C4-NH2 (CAS 1957235-96-9) : Features a C4 alkyl chain ending in a primary amine, enabling conjugation to carboxylic acids or activated esters (e.g., NHS esters) .
  • Thalidomide-O-amido-C4-NH2 hydrochloride (CAS 2245697-86-1) : Incorporates an amide bond in the linker, improving metabolic stability compared to ester-linked analogues. The hydrochloride salt enhances aqueous solubility .

Piperazine/Piperidine Derivatives

  • Thalidomide-5'-piperazine, HCl salt (CAS 2228029-82-9) : The piperazine group introduces a basic nitrogen, which may enhance CRBN binding affinity. Used in PROTACs for its rigid, planar structure .

Linker Length and Composition

Compound Name CAS Number Linker Type Functional Group Molecular Weight (g/mol) Key Applications
This compound 2169266-67-3 C4 alkyl -COOH 374.34 PROTACs, ADCs
Thalidomide-O-C5-amine 2307477-23-0 C5 alkyl -NH₂ 356.38 Bioconjugation
Thalidomide-O-amido-C6-NH2 HCl 2376990-31-5 C6 amide -NH₂ (HCl salt) 466.92 Stable E3 ligase-linker conjugates
Thalidomide-O-PEG3-OH 2286368-57-6 PEG3 -OH ~450 (estimated) Solubility enhancement
  • C4 vs. C5/C6 Linkers : Shorter C4 linkers (e.g., this compound) minimize steric bulk, while longer chains (C5/C6) improve spatial alignment in ternary PROTAC complexes .
  • PEG vs. Alkyl Linkers : PEG spacers (e.g., Thalidomide-O-PEG3-OH) increase hydrophilicity and reduce aggregation, whereas alkyl chains (e.g., C4-acid) prioritize synthetic simplicity .

Pharmacokinetic and Stability Considerations

  • Acid vs. Amine Termini : Carboxylic acid derivatives (e.g., this compound) exhibit lower cellular permeability but higher plasma stability compared to amine-terminated analogues .
  • Hydrochloride Salts : Compounds like Thalidomide-O-C4-NH2 hydrochloride (CAS 2376990-29-1) show improved solubility (>10 mg/mL in water) vs. free bases, critical for in vivo applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Thalidomide-5'-O-C4-acid while ensuring reproducibility?

  • Methodological Answer : Synthesis optimization should follow protocols for thalidomide derivatives, emphasizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, the alkylation step at the 5'-O position requires precise stoichiometric control to avoid side reactions. Detailed characterization using 1H^1H-NMR and LC-MS is critical to confirm structural integrity . To ensure reproducibility, document all parameters (e.g., pH, reaction time) and adhere to guidelines for experimental reporting, such as separating primary data from supplementary materials .

Q. What analytical techniques are most reliable for characterizing this compound's purity and stability?

  • Methodological Answer : Use HPLC with UV detection (λ = 220–280 nm) to assess purity, coupled with mass spectrometry for molecular weight confirmation. Stability studies should include accelerated degradation tests under varying pH and temperature conditions. For polymorphic forms, employ X-ray crystallography or differential scanning calorimetry (DSC). Ensure compliance with journal standards by reporting detection limits and validation parameters (e.g., linearity, recovery rates) .

Advanced Research Questions

Q. How does this compound's linker length influence its efficacy in targeted protein degradation?

  • Methodological Answer : The C4 alkyl linker balances steric flexibility and binding affinity to Cereblon (CRBN), an E3 ubiquitin ligase. Conduct comparative studies with varying linker lengths (e.g., C2, C6 analogs) using surface plasmon resonance (SPR) to quantify CRBN binding kinetics. Pair this with cellular assays (e.g., Western blotting for ubiquitination markers) to correlate structural modifications with degradation efficiency .

Q. What strategies mitigate batch-to-batch variability in this compound during in vivo studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including statistical DOE (Design of Experiments) to identify critical process parameters. Use orthogonal analytical methods (e.g., 13C^{13}C-NMR for carbon backbone consistency) for batch validation. For in vivo studies, standardize formulation protocols (e.g., solvent systems, lyophilization conditions) to minimize pharmacokinetic variability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific CRBN expression levels or off-target effects. Design a multi-omics approach:

  • Quantify CRBN protein levels via ELISA or flow cytometry.
  • Perform RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cell lines.
  • Validate using CRISPR knockouts of putative off-target genes.
    Report findings with transparent statistical thresholds (e.g., p < 0.01, FDR correction) and cross-reference with existing literature .

Q. What computational tools are effective for predicting this compound's metabolic pathways?

  • Methodological Answer : Use in silico platforms like Schrödinger’s ADMET Predictor or CypReact to model cytochrome P450-mediated oxidation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) and UPLC-MS/MS metabolite profiling. Cross-validate results with structural analogs, such as 5-hydroxythalidomide, to identify conserved metabolic hotspots .

Q. Methodological and Reproducibility Considerations

Q. How should researchers document experimental protocols for this compound to meet FAIR data standards?

  • Methodological Answer : Follow metadata standards such as ISA-Tab for experimental workflows, including raw data (e.g., chromatograms, spectra), processing scripts, and instrument calibration logs. Use repositories like Zenodo or ChEMBL for public deposition, ensuring persistent identifiers (DOIs) and machine-readable formats. Reference ontology terms (e.g., ChEBI for chemical identity) to enhance interoperability .

Q. What are best practices for troubleshooting low yields in this compound synthesis?

  • Methodological Answer : Systematically isolate intermediates to identify bottlenecks (e.g., hydrolysis of the ester linkage). Use 19F^{19}F-NMR (if applicable) or inline IR spectroscopy to monitor reaction progress. Optimize purification via preparative HPLC with gradient elution. Document failed attempts in supplementary materials to guide future researchers .

Properties

Molecular Formula

C18H18N2O7

Molecular Weight

374.3 g/mol

IUPAC Name

5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypentanoic acid

InChI

InChI=1S/C18H18N2O7/c21-14-7-6-13(16(24)19-14)20-17(25)11-5-4-10(9-12(11)18(20)26)27-8-2-1-3-15(22)23/h4-5,9,13H,1-3,6-8H2,(H,22,23)(H,19,21,24)

InChI Key

OGCVLNRVXVCTLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.